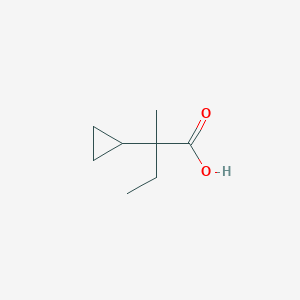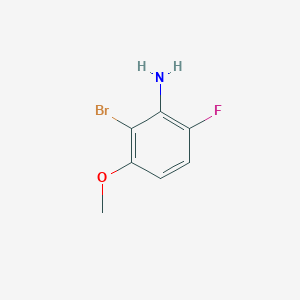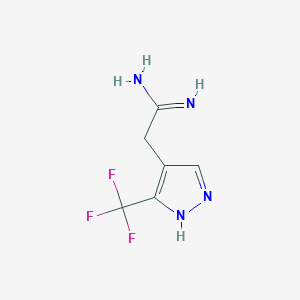
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Descripción general
Descripción
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a chemical compound with a complex structure. It belongs to the class of N-trifluoromethyl amines and azoles . These functional groups are underexplored in medicinal chemistry but hold potential for drug design and optimization .
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate precursor with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid chloride or a related derivative. The trifluoromethyl group is introduced to enhance the compound’s properties. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity .
Molecular Structure Analysis
The molecular structure of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide consists of a pyrazole ring with a trifluoromethyl substituent at the 3-position. The acetimidamide moiety is attached to the pyrazole nitrogen. The trifluoromethyl group contributes to lipophilicity and metabolic stability .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the trifluoromethyl group. It can participate in nucleophilic substitutions, acylations, and other reactions typical of amides and pyrazoles. Researchers have investigated its behavior under various conditions, including hydrolysis and metabolic pathways .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
The compound and its derivatives have shown significant applications as antimycobacterial agents. A novel series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, originating from a key intermediate related to the compound, demonstrated promising in vitro antimycobacterial activity. The most potent compounds, including a derivative of the compound, exhibited low cytotoxicity and significant antimycobacterial properties, especially against Mycobacterium smegmatis (Emmadi et al., 2015).
Antioxidant and Antimicrobial Activity
The compound serves as a precursor for the synthesis of novel fluorinated pyrazolo-1,2,3-triazole hybrids, which have demonstrated notable antioxidant and antimicrobial activities. These compounds, especially those with trihalomethyl substitutions, exhibit significant fungiostatic and fungicidal properties, indicating their potential in treating microbial infections and oxidative stress-related conditions (Bonacorso et al., 2015).
Synthesis of Celecoxib Derivatives
Celecoxib derivatives synthesized from the compound have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These derivatives exhibit promising biological activities and show potential as therapeutic agents, highlighting the compound's significance in medicinal chemistry (Küçükgüzel et al., 2013).
Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
The compound has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. These derivatives were synthesized and screened for their antibacterial and antifungal activities, showing promising results and further expanding the compound's application in pharmaceutical research (Holla et al., 2006).
Mecanismo De Acción
The exact mechanism of action for 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide remains an active area of research. It may interact with specific biological targets, modulating enzymatic activity, receptor binding, or other cellular processes. Further studies are needed to elucidate its precise mode of action .
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-3(1-4(10)11)2-12-13-5/h2H,1H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHAUJRQLLOLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




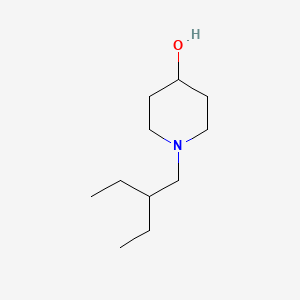
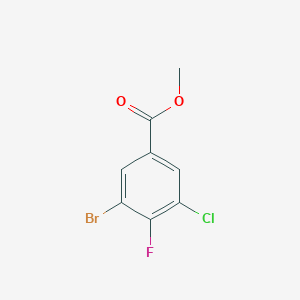
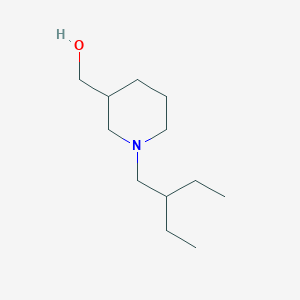
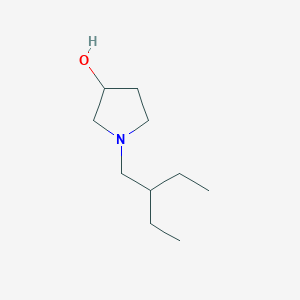


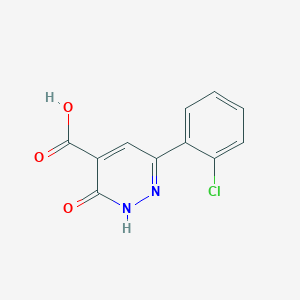
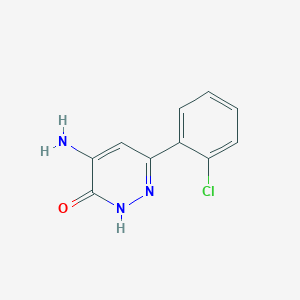

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)
